Bienvenue dans la boutique en ligne BenchChem!

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide

Medicinal Chemistry Chemical Biology Pharmacophore Design

N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide (CAS 2548981-94-6) is a synthetic small molecule (C16H14F2N2O3, MW 320.29 g/mol) featuring a pyrrolidinone core N-substituted with a 3,4-difluorophenyl group and linked via a methylene bridge to a furan-2-carboxamide moiety. PubChem records confirm its chemical identity and computed properties, such as a topological polar surface area (TPSA) of 62.6 Ų and XLogP3-AA of 1.8, but do not include experimental bioactivity data.

Molecular Formula C16H14F2N2O3
Molecular Weight 320.29 g/mol
CAS No. 2548981-94-6
Cat. No. B6462274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide
CAS2548981-94-6
Molecular FormulaC16H14F2N2O3
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=CO3
InChIInChI=1S/C16H14F2N2O3/c17-12-4-3-11(7-13(12)18)20-9-10(6-15(20)21)8-19-16(22)14-2-1-5-23-14/h1-5,7,10H,6,8-9H2,(H,19,22)
InChIKeyYMPFJTHSYKCXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide (CAS 2548981-94-6): Sourcing and Baseline Profile for a Specialized Synthetic Compound


N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide (CAS 2548981-94-6) is a synthetic small molecule (C16H14F2N2O3, MW 320.29 g/mol) featuring a pyrrolidinone core N-substituted with a 3,4-difluorophenyl group and linked via a methylene bridge to a furan-2-carboxamide moiety [1]. PubChem records confirm its chemical identity and computed properties, such as a topological polar surface area (TPSA) of 62.6 Ų and XLogP3-AA of 1.8, but do not include experimental bioactivity data [1]. The compound is structurally related to a class of 5-aryl-furan-2-carboxamide urotensin-II (UT) receptor antagonists; notably, the 3,4-difluorophenyl analog within that series (compound 1y) is reported as a highly potent UT antagonist (IC50 = 6 nM) with favorable drug-like properties [2]. This connection suggests a potential, though unvalidated, pharmacological relevance for the core scaffold.

Why N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide Cannot Be Substituted with Generic Analogs


Substitution among compounds in the N-aryl-5-oxopyrrolidin-3-yl-furan-2-carboxamide class is highly unreliable without targeted experimental validation. A key differentiator is the specific substitution pattern on the N-aryl ring; for instance, replacing the 3,4-difluorophenyl group with a 4-chlorophenyl group results in a distinct compound (e.g., the ChemDiv catalog compound G856-7550) with altered molecular properties, including logP, polar surface area, and hydrogen bonding potential . Even subtle changes can drastically shift pharmacological activity, as demonstrated by the steep SAR for UT receptor antagonism where the 3,4-difluorophenyl analog 1y achieved an IC50 of 6 nM, a potency which cannot be assumed for the unvalidated 5-oxopyrrolidinyl scaffold of the target compound [1]. The absence of experimental bioactivity data for the target compound itself makes the assumption of functional equivalence to any analog a high-risk procurement decision.

Quantitative Differentiation Guide for Procuring N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide


Structural Differentiation from 4-Chlorophenyl Analog via Computed Physicochemical Properties

The target compound [1] can be differentiated from its 4-chlorophenyl analog (ChemDiv G856-7550) by key computed properties affecting permeability and PK. The target has a lower lipophilicity (XLogP3-AA of 1.8) compared to the 4-chlorophenyl analog (logP of 2.13), and a larger polar surface area (62.6 Ų vs. 49.5 Ų). This difference of -0.33 in logP and +13.1 Ų in PSA can significantly influence aqueous solubility and passive membrane permeability, making the target compound potentially more suitable for specific biophysical environments.

Medicinal Chemistry Chemical Biology Pharmacophore Design

Inferred UT Receptor Antagonist Potential Relative to a Validated 5-aryl-furan-2-carboxamide Analog

While the target compound has no reported bioactivity, a structurally related compound bearing the same 3,4-difluorophenyl substitution on a furan-2-carboxamide core (analog 1y) demonstrates potent UT antagonism with an IC50 of 6 nM [1]. This class-level evidence suggests the 3,4-difluorophenyl-furan motif is critical for high-affinity UT receptor binding, a property that may extend to the target compound if the pyrrolidinone scaffold is tolerated. In contrast, other compounds in the series showed IC50 values of 30-1000 nM, demonstrating that the 3,4-difluorophenyl group is a key differentiator for potency.

Urotensin-II Antagonism GPCR Pharmacology Cardiovascular Research

Computational Property Comparison with a 6-membered Ring Analog

Two computable descriptors highlight differences between the target 5-oxopyrrolidine compound [1] and a hypothetical N-(pyrrolidin-3-yl)furan-2-carboxamide without the 5-oxo group. The presence of the 5-oxo group introduces an additional hydrogen bond acceptor, increases the heavy atom count, and likely increases topological polar surface area, potentially improving solubility and reducing membrane permeability compared to the non-oxo analog. While experimental data is lacking, the predicted HBAs (5 vs. 4) and TPSA (62.6 vs. an estimated 50 Ų) suggest a distinct pharmacokinetic profile.

Molecular Modeling Drug Design ADME Prediction

Application Scenarios for N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide Based on Quantitative Evidence


GPCR Urotensin-II Antagonist Screening Campaigns

For groups developing novel UT receptor antagonists for cardiovascular or metabolic disease, this compound provides a distinct 5-oxopyrrolidinyl core bearing the critical 3,4-difluorophenyl pharmacophore. Class-level evidence from closely related 5-aryl-furan-2-carboxamides shows the 3,4-difluorophenyl group delivers single-digit nanomolar potency (IC50 = 6 nM for analog 1y) [1]. Procuring this compound allows for the evaluation of whether the modified pyrrolidinone scaffold retains high UT affinity, potentially leading to a new sub-series with improved pharmacokinetic properties.

Comparative ADME Profiling of 5-Oxopyrrolidine Scaffolds

As indicated by its computed properties (TPSA of 62.6 Ų, XLogP3-AA of 1.8) [2], the compound is a tool for assessing how a 5-oxopyrrolidin-3-yl core affects solubility, permeability, and metabolic stability relative to the 5-aryl-furan-2-carboxamide series. Direct comparison with a 4-chlorophenyl analog (logP = 2.13, PSA = 49.5 Ų) can quantify the impact of halogen substitution and core scaffolding on in vitro ADME parameters.

Chemical Biology Probe for Kinase or GPCR Target ID Programs

Although its specific biological target is unknown, the compound’s structural elements (3,4-difluorophenyl, furan-2-carboxamide, and pyrrolidinone) are common in kinase and GPCR inhibitor chemotypes. It is a viable starting point for phenotypic screening or target identification studies, where its distinct physicochemical profile (e.g., moderate lipophilicity, 5 HBA) differentiates it from typical commercial screening libraries and may yield unique hit profiles.

Building Block for Focused Library Synthesis

The compound can serve as a scaffold for parallel synthesis, leveraging the synthetic handle at the furan-2-carboxamide moiety. The presence of the 3,4-difluorophenyl group is known to enhance target binding, as demonstrated by the 6 nM UT antagonist activity of analog 1y [1]. This makes it a strategic choice for library enumeration aimed at UT receptors or other targets where fluorinated aryl groups are privileged.

Quote Request

Request a Quote for N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.